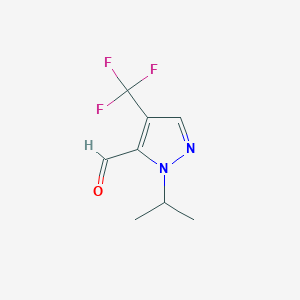
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with a unique structure that includes a pyrazole ring substituted with a propan-2-yl group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the propan-2-yl and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde include other pyrazole derivatives with different substituents. For example:
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with different substitution pattern.
1-(Propan-2-yl)-4-(difluoromethyl)-1H-pyrazole-5-carbaldehyde: Contains a difluoromethyl group instead of trifluoromethyl.
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde: Substitution at a different position on the pyrazole ring
Biological Activity
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound's structural features, particularly the trifluoromethyl group and the pyrazole ring, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound's chemical formula is C7H8F3N3O, with a molecular weight of 195.16 g/mol. Its structure includes a pyrazole ring substituted with a propan-2-yl group and a trifluoromethyl group at specific positions, enhancing its lipophilicity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Pyrazoles are known for their ability to modulate inflammatory responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against strains such as E. coli and Staphylococcus aureus, showing promising inhibition rates.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | Staphylococcus aureus | 18 |
| C | Bacillus subtilis | 12 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against A549 Cell Line
A study evaluated the cytotoxic effects of various pyrazole derivatives on the A549 lung cancer cell line. The results indicated that:
- Compound D : IC50 = 49.85 µM
- Compound E : IC50 = 26 µM
These compounds exhibited significant growth inhibition compared to control groups.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that certain compounds can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs.
| Compound | Model Used | Inhibition (%) |
|---|---|---|
| F | Carrageenan-induced edema | 70 |
| G | Acetic acid-induced permeability | 65 |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Pyrazoles have been shown to influence ROS levels, contributing to their anticancer effects.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H9F3N2O/c1-5(2)13-7(4-14)6(3-12-13)8(9,10)11/h3-5H,1-2H3 |
InChI Key |
VJFORMULKPMFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















